molecular formula C19H17BrN4 B3843849 1-(4-bromophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

1-(4-bromophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843849
M. Wt: 381.3 g/mol
InChI Key: PJXNANSWABIPKV-OEAKJJBVSA-N
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Description

The compound “1-(4-bromophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone” is a complex organic molecule. It contains a bromophenyl group, a pyrimidine ring, and a hydrazone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The bromophenyl group would contribute to the electron-withdrawing nature of the compound, while the pyrimidine ring could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make this compound relatively heavy and potentially more reactive compared to similar compounds without a halogen atom .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the potential mechanisms of action .

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4/c1-13-12-18(22-19(21-13)16-6-4-3-5-7-16)24-23-14(2)15-8-10-17(20)11-9-15/h3-12H,1-2H3,(H,21,22,24)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXNANSWABIPKV-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C(\C)/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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